3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate
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Description
3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Spiro Compounds Containing a Carbamate Group
Research led by Velikorodov et al. (2010) explored the synthesis of new spiro compounds containing a carbamate group through 1,3-dipolar cycloaddition reactions. This work highlights innovative synthetic routes to produce complex spiro structures that may have applications in medicinal chemistry and material science Velikorodov, Poddubnyi, Kuanchalieva, & Krivosheev, 2010.
Cyclin D1/CDK4 Inhibitors
Faul et al. (2004) described the synthesis of indolo[6,7-a]pyrrolo[3,4-c]carbazoles, representing a new class of cyclin D1/CDK4 inhibitors. This research contributes to the development of potential therapeutic agents targeting cancer cell cycle regulation Faul, Engler, Sullivan, Grutsch, Clayton, Martinelli, Pawlak, Letourneau, Coffey, Pedersen, Kolis, Furness, Malhotra, Al-awar, & Ray, 2004.
Three-Component Synthesis of Spiro Compounds with a Carbamate Functionality
Velikorodov et al. (2011) further investigated the synthesis of spiro compounds with a carbamate functionality, emphasizing the regioselective 1,3-dipolar cycloaddition of methyl 4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenylcarbamate. This work showcases the versatility of carbamate groups in constructing pharmacologically relevant molecules Velikorodov, Poddubnyi, Krivosheev, & Titova, 2011.
Antioxidant Properties of Indole Derivatives
Gopi and Dhanaraju (2020) focused on synthesizing and evaluating the antioxidant activity of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. Their findings highlight the potential of these compounds as antioxidants, contributing to the search for new therapeutic agents with antioxidant properties Gopi & Dhanaraju, 2020.
Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides
Moldovan, Deuther-Conrad, Horti, and Brust (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating their preliminary biological evaluation as potent and selective ligands for the cannabinoid receptor type 2 (CB2). This study opens avenues for the development of CB2-targeted therapeutics Moldovan, Deuther-Conrad, Horti, & Brust, 2017.
Properties
IUPAC Name |
[3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-15-21(19-12-5-6-13-20(19)25-15)22(28)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18,25H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRANBOXIQAEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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